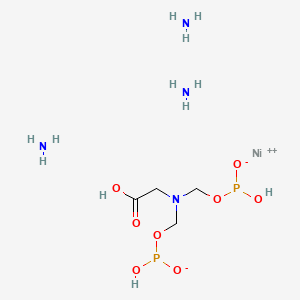
Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- is a coordination compound involving nickel in a complex with a ligand containing phosphono and glycinato groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such coordination compounds typically involves the reaction of a nickel salt (such as nickel chloride or nickel nitrate) with the ligand under controlled conditions. The ligand, in this case, N,N-bis((phosphono-kappaO)methyl)glycinato, would be prepared separately and then combined with the nickel salt in a suitable solvent, often water or an organic solvent like ethanol. The reaction conditions, such as temperature, pH, and reaction time, would be optimized to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of such compounds would scale up the laboratory synthesis methods, ensuring consistent quality and yield. This might involve continuous flow reactors, automated mixing and heating systems, and stringent quality control measures to monitor the purity and composition of the final product.
化学反応の分析
Types of Reactions
Coordination compounds like this can undergo various types of chemical reactions, including:
Oxidation and Reduction: Changes in the oxidation state of the nickel center.
Substitution: Replacement of one or more ligands in the coordination sphere.
Hydrolysis: Reaction with water leading to the breakdown of the complex.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (like hydrogen peroxide), reducing agents (like sodium borohydride), and other ligands that can displace the existing ones. Reaction conditions would vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to a higher oxidation state of nickel, while substitution reactions could yield new coordination compounds with different ligands.
科学的研究の応用
Chemistry
In chemistry, such compounds are studied for their unique electronic and structural properties. They can serve as catalysts in various chemical reactions, including organic transformations and polymerization processes.
Biology and Medicine
In biology and medicine, coordination compounds with nickel are explored for their potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors. Their ability to interact with biological molecules makes them candidates for drug development.
Industry
Industrially, these compounds might be used in materials science for the development of new materials with specific properties, such as magnetic or electronic characteristics.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. In catalysis, the nickel center might facilitate the breaking and forming of chemical bonds. In biological systems, the compound might interact with specific enzymes or receptors, altering their activity.
類似化合物との比較
Similar Compounds
Similar compounds might include other nickel coordination complexes with different ligands, such as:
- Nickel(II) acetylacetonate
- Nickel(II) chloride tetrahydrate
- Nickel(II) sulfate hexahydrate
Uniqueness
What sets Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- apart is its specific ligand structure, which can impart unique properties and reactivity compared to other nickel complexes.
特性
CAS番号 |
68025-40-1 |
|---|---|
分子式 |
C4H18N4NiO8P2 |
分子量 |
370.85 g/mol |
IUPAC名 |
azane;[carboxymethyl-[[hydroxy(oxido)phosphanyl]oxymethyl]amino]methyl hydrogen phosphite;nickel(2+) |
InChI |
InChI=1S/C4H9NO8P2.3H3N.Ni/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;;/h8,10H,1-3H2,(H,6,7);3*1H3;/q-2;;;;+2 |
InChIキー |
SPKFPCYRCZSIMO-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)N(COP(O)[O-])COP(O)[O-].N.N.N.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


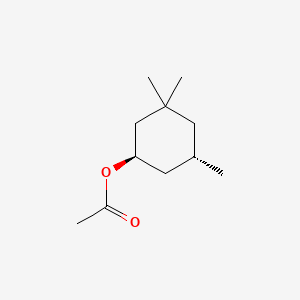
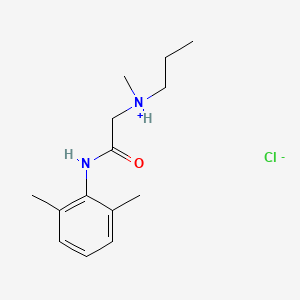


![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
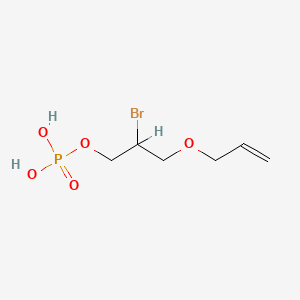
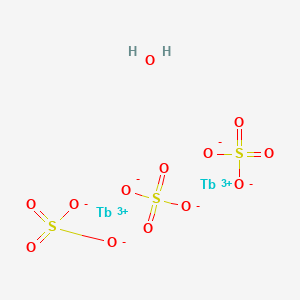
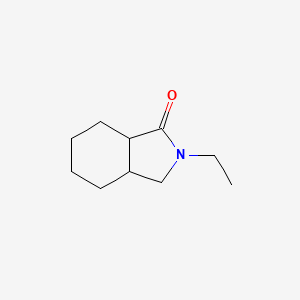

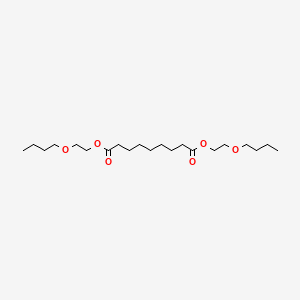
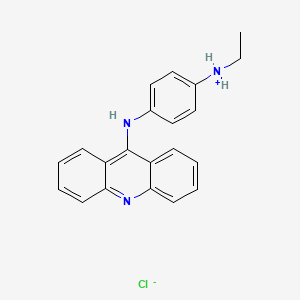
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
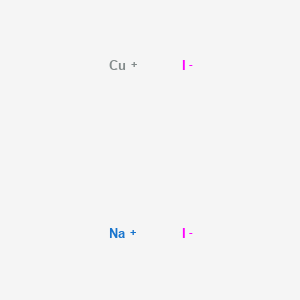
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
